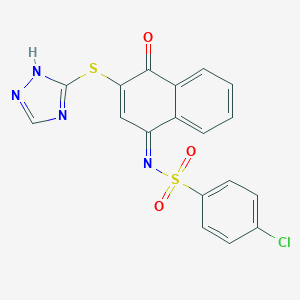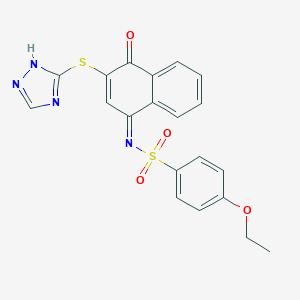![molecular formula C22H16ClN3O3S B280869 N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a chemical compound that has been widely used in scientific research. QNZ is a small molecule inhibitor that targets the NF-κB signaling pathway, which plays a critical role in regulating immune and inflammatory responses.
作用机制
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB. This compound binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation. This leads to the stabilization of IκBα and the inhibition of NF-κB signaling.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell and animal models. Inhibition of NF-κB signaling by this compound leads to the downregulation of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the upregulation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a potent and selective inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various cellular processes. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe and reliable tool for research. However, this compound has some limitations, including its low solubility in water and its potential off-target effects. These limitations can be overcome by using appropriate solvents and controls in experiments.
未来方向
For N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide research include the development of more potent and selective inhibitors of the NF-κB pathway, the optimization of this compound for clinical use, and the identification of biomarkers for patient selection and monitoring. This compound may also have potential applications in combination therapy with other drugs targeting the NF-κB pathway or other signaling pathways.
合成方法
The synthesis of N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves the reaction of 4-chloroaniline with 8-quinolinesulfonyl chloride to form the intermediate 4-chloro-N-(8-quinolinesulfonyl)aniline. This intermediate is then reacted with 2-aminobenzamide to form this compound. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
科学研究应用
N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively used in scientific research as a tool to study the NF-κB signaling pathway. The NF-κB pathway is involved in a wide range of cellular processes, including inflammation, immune response, cell survival, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
属性
分子式 |
C22H16ClN3O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C22H16ClN3O3S/c23-16-10-12-17(13-11-16)25-22(27)18-7-1-2-8-19(18)26-30(28,29)20-9-3-5-15-6-4-14-24-21(15)20/h1-14,26H,(H,25,27) |
InChI 键 |
FLCMFIIURRQXSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280791.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)

![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
